N-benzyl-2-[4-(3,4-dimethylphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-dien-6-yl]-N-ethylacetamide
Description
N-benzyl-2-[4-(3,4-dimethylphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2(7)-dien-6-yl]-N-ethylacetamide is a structurally complex heterocyclic compound characterized by a tricyclic core incorporating sulfur (thia) and nitrogen (diaza) atoms.
Properties
IUPAC Name |
N-benzyl-2-[4-(3,4-dimethylphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-6-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O3S/c1-4-31(18-22-11-7-5-8-12-22)26(34)19-32-29-27(24-13-9-6-10-14-25(24)37-29)28(35)33(30(32)36)23-16-15-20(2)21(3)17-23/h5,7-8,11-12,15-17H,4,6,9-10,13-14,18-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSGXEPEXHXOSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C4=C(S3)CCCCC4)C(=O)N(C2=O)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-[4-(3,4-dimethylphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-dien-6-yl]-N-ethylacetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological evaluations, particularly focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound's structure features a unique bicyclic framework and various functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of 465.6 g/mol. The presence of the thiazole ring and the dioxo moiety are critical for its pharmacological properties.
Synthesis
The synthesis of this compound involves multiple steps including the formation of the thiazole ring and subsequent modifications to introduce the benzyl and ethylacetamide groups. The synthetic pathway typically includes:
- Formation of the Thiazole Ring : Utilizing appropriate thioketones and amines.
- Modification with Dioxo Groups : Incorporating dioxo functionalities through oxidation reactions.
- Final Coupling Reactions : Attaching the benzyl and ethylacetamide moieties through nucleophilic substitutions.
Anticancer Activity
Recent studies have shown that compounds similar to N-benzyl derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines.
- Mechanism of Action : The primary mode of action appears to be through the induction of apoptosis in cancer cells. This was assessed using MTT assays to determine IC50 values.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-benzyl derivative | U-937 | <200 | Apoptosis induction |
| N-benzyl derivative | SK-MEL-1 | <150 | Apoptosis induction |
These results indicate that modifications at the 2-position of the thiazole skeleton enhance biological activity by improving interactions with cellular targets such as tubulin and cyclin-dependent kinases (CDKs) .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that:
- Aryl Substituents : The presence of electron-withdrawing groups on the phenyl moiety significantly increases potency.
- Linker Length : Increasing the length of the linker between the nitrogen atom and phenyl ring enhances flexibility and biological activity.
Case Studies
A notable case study involved a series of synthesized benzothiadiazine derivatives that were structurally similar to N-benzyl compounds:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Core Comparison
The compound’s 8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2(7)-dien-3,5-dione core distinguishes it from simpler heterocycles. Key comparisons include:
The tricyclic system in the target compound may enhance binding affinity compared to monocyclic analogs (e.g., thiazolidinones) due to increased rigidity and surface area for target interactions. Conversely, dibenzo-dioxins prioritize planar aromatic systems for antioxidant activity .
Substituent Effects
- 3,4-Dimethylphenyl Group : This substituent likely improves lipophilicity and membrane permeability compared to unsubstituted phenyl groups in related benzamide derivatives .
- N-Benzyl-N-ethylacetamide : The branched alkyl chain may reduce crystallinity and enhance solubility relative to simpler acetamides, as seen in carbodiimide-coupled analogs .
Spectroscopic Characterization
While specific data for the target compound are absent, standard techniques from analogous studies include:
- 1H-NMR : Expected signals for aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 1.2–2.5 ppm), and acetamide carbonyls (δ ~170 ppm) .
- 13C-NMR : Peaks for tricyclic carbons (δ 100–160 ppm) and carbonyls (δ ~200 ppm) .
- UV-Vis : Absorption bands indicative of conjugated π-systems in the tricyclic core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
